

Spectroscopic Data for 2-(2,2-Dibromovinyl)furan: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2,2-Dibromovinyl)furan

Cat. No.: B169464

[Get Quote](#)

Absence of specific experimental data for **2-(2,2-dibromovinyl)furan** necessitates an analysis based on structurally analogous compounds. This guide provides a detailed examination of the expected spectroscopic characteristics of **2-(2,2-dibromovinyl)furan** by presenting and interpreting the NMR, IR, and MS data of 2-vinylfuran and 2-bromofuran. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.

While a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for **2-(2,2-dibromovinyl)furan**, a reasonable prediction of its spectral properties can be made by analyzing the data of structurally related compounds. This technical guide presents the available spectroscopic data for 2-vinylfuran and 2-bromofuran to serve as a reference for the characterization of the title compound.

Predicted Spectroscopic Characteristics of 2-(2,2-Dibromovinyl)furan

The introduction of a dibromovinyl group at the 2-position of the furan ring is expected to significantly influence its spectroscopic properties.

- **1H NMR:** The furan ring protons are expected to appear in the aromatic region, with the vinyl proton likely deshielded due to the presence of the two bromine atoms.

- **^{13}C NMR:** The carbon atoms of the furan ring and the vinyl group will show distinct chemical shifts. The carbon bearing the two bromine atoms is expected to be significantly downfield.
- **IR Spectroscopy:** The spectrum will likely show characteristic peaks for the furan ring C-H and C-O-C stretching, as well as vibrations associated with the C=C double bond of the vinyl group and the C-Br bonds.
- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of **2-(2,2-dibromovinyl)furan** ($\text{C}_6\text{H}_4\text{Br}_2\text{O}$). The isotopic pattern of the molecular ion, with the characteristic M, M+2, and M+4 peaks due to the two bromine atoms, will be a key identifying feature.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for 2-vinylfuran and 2-bromofuran, which can be used to estimate the spectral values for **2-(2,2-dibromovinyl)furan**.

Table 1: ^1H and ^{13}C NMR Data of Analogous Furan Derivatives

Compound	Nucleus	Chemical Shift (δ , ppm)
2-Vinylfuran	^1H NMR	5.23 (dd, 1H), 5.75 (dd, 1H), 6.33 (dd, 1H), 6.42 (d, 1H), 7.38 (d, 1H)
		110.9, 111.8, 117.1, 128.9, 143.5, 152.6
2-Bromofuran	^1H NMR	6.35 (dd, 1H), 6.45 (dd, 1H), 7.40 (dd, 1H)
13C NMR		110.0, 112.2, 123.5, 145.0

Note: NMR data can vary depending on the solvent and the spectrometer frequency.

Table 2: IR and MS Data of Analogous Furan Derivatives

Compound	IR (cm ⁻¹)	Mass Spectrometry (m/z)
2-Vinylfuran	3120, 1640, 1550, 1480, 1370, 1250, 1150, 1010, 960, 880, 740	94 (M+), 93, 65, 39[1][2]
2-Bromofuran	3130, 1580, 1480, 1370, 1250, 1160, 1070, 1010, 910, 880, 740	148, 146 (M+), 117, 115, 67, 39

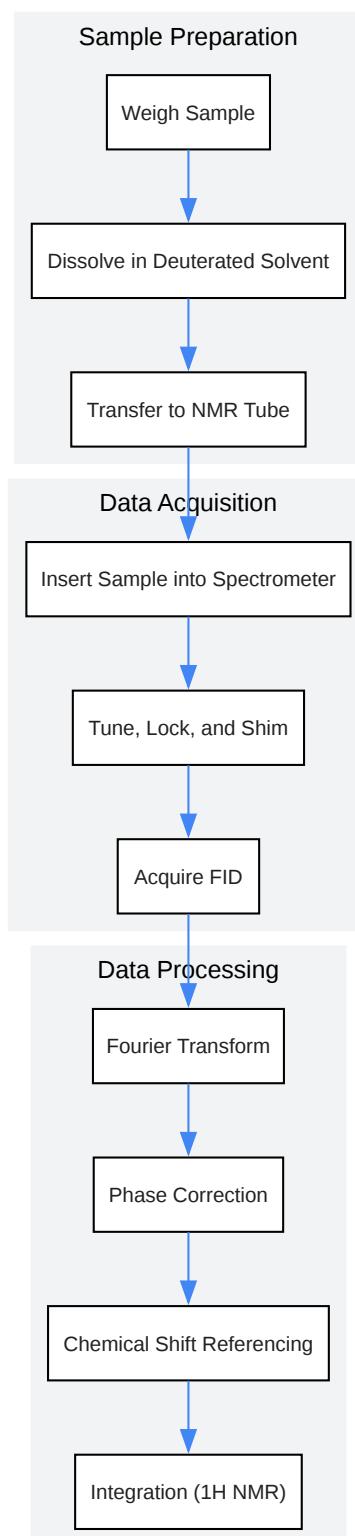
Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified furan derivative.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
- Cap the NMR tube and gently agitate to ensure complete dissolution.


Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and lock the spectrometer to the deuterium frequency of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the chemical shifts to the internal standard or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Workflow for NMR Spectroscopy

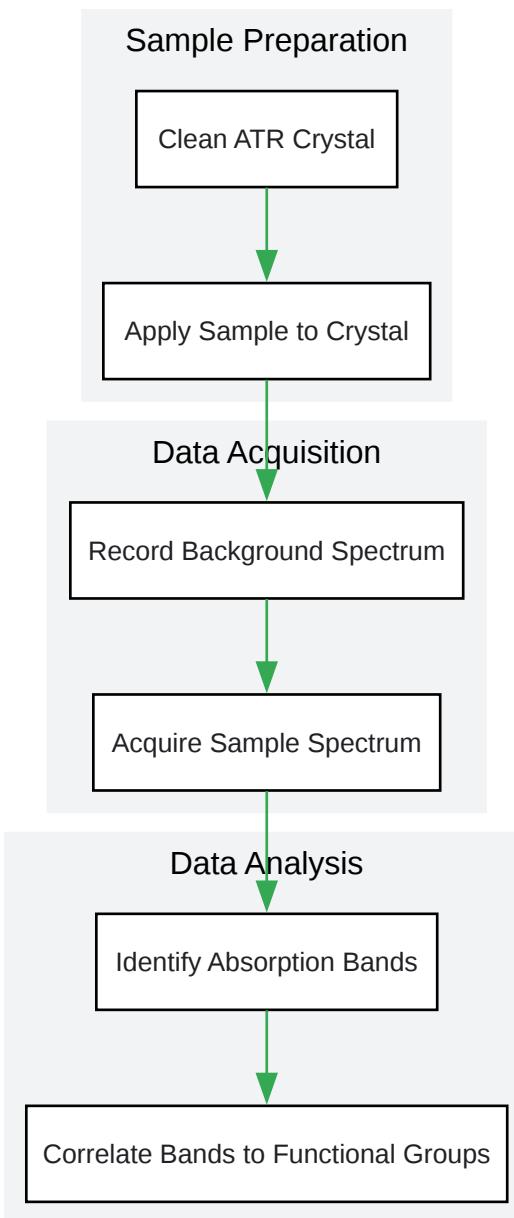
[Click to download full resolution via product page](#)

NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.


Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the IR spectrum of the sample.
- The instrument will automatically subtract the background from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands and their corresponding wavenumbers.
- Correlate the observed bands to the functional groups present in the molecule.

Workflow for IR Spectroscopy (ATR)

[Click to download full resolution via product page](#)

IR Data Acquisition Workflow

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Spectrum Generation:

- The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .
- Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Workflow for Mass Spectrometry (EI)

Sample Introduction & Ionization

Introduce Sample (e.g., GC)

Vaporization

Electron Ionization

Mass Analysis

Ion Acceleration

Separation by m/z

Detection & Spectrum Generation

Ion Detection

Generate Mass Spectrum

Analyze Spectrum

[Click to download full resolution via product page](#)

MS Data Acquisition Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Vinylfuran [webbook.nist.gov]
- 2. 2-Vinylfuran [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 2-(2,2-Dibromovinyl)furan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169464#spectroscopic-data-nmr-ir-ms-for-2-2-2-dibromovinyl-furan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com